1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one
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Overview
Description
1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one is an organosulfur compound with the molecular formula C9H9BrOS2 and a molecular weight of 277.2 g/mol . This compound is notable for its unique structure, which includes both bromine and sulfur atoms, making it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one typically involves the reaction of 4-bromobenzyl chloride with ethanethioic S-acid under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfinothioyl group . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one involves its ability to undergo various chemical transformations due to the presence of reactive bromine and sulfur atoms . These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromomethyl)phenyl)ethanone: Similar structure but lacks the sulfinothioyl group.
1-(4-Sulfanylphenyl)ethanone: Contains a sulfanyl group instead of the sulfinothioyl group.
Uniqueness
1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one is unique due to the presence of both bromine and sulfinothioyl groups, which confer distinct reactivity and versatility in chemical reactions . This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H9BrOS2 |
---|---|
Molecular Weight |
277.2 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methylsulfinothioyl]ethanone |
InChI |
InChI=1S/C9H9BrOS2/c1-7(11)13(12)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 |
InChI Key |
QIBRBCHEHRTQDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)S(=S)CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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